

An In-depth Technical Guide to AD57: A Polypharmacological Kinase Inhibitor

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Compound of Interest

Compound Name: AD57

Cat. No.: B11937293

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Abstract

AD57 is a potent, orally active, multi-kinase inhibitor demonstrating significant potential as a polypharmacological cancer therapeutic. Its primary mechanism of action involves the inhibition of the receptor tyrosine kinase (RET) and several key downstream signaling kinases, including BRAF, Src, and S6K. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with **AD57**, intended to support ongoing research and drug development efforts.

Chemical Structure and Properties

AD57, formally known as N-[4-[4-amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]phenyl]-N'-[3-(trifluoromethyl)phenyl]-urea hydrochloride, is a synthetic molecule with a complex aromatic structure.

Chemical Structure:

Figure 1: 2D Chemical Structure of **AD57**.

Physicochemical Properties of AD57 Hydrochloride

Property	Value	Reference
CAS Number	2320261-72-9	[1]
Molecular Formula	C22H21ClF3N7O	[2]
Molecular Weight	491.90 g/mol	[2]
Appearance	Solid	[1]
Storage (Powder)	-20°C for 2 years	[2]
Storage (in DMSO)	4°C for 2 weeks, -80°C for 6 months	[2]
Solubility	No quantitative data available.	[1]
Melting Point	No data available	[1]
Boiling Point	No data available	[1]
pKa	No data available	[1]

Biological Activity and Mechanism of Action

AD57 is characterized as a multi-kinase inhibitor with potent activity against RET, BRAF, S6K, and Src kinases.[2] This polypharmacological profile suggests its potential utility in cancers driven by aberrant signaling through these pathways.

Kinase Inhibition Profile

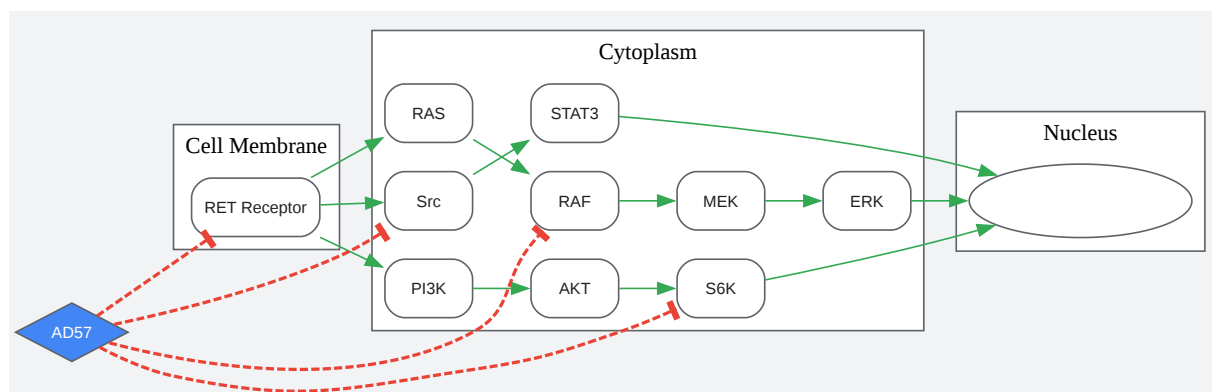
While a comprehensive kinase selectivity panel with IC50 values for a wide range of kinases is not publicly available, the primary target of **AD57** has been identified as the RET receptor tyrosine kinase.

Kinase Target	IC50	Reference
RET	2 nM	N/A
BRAF	Inhibits	[2]
S6K	Inhibits	[2]
Src	Inhibits	[2]

Mechanism of Action: RET Signaling Pathway Inhibition

The RET receptor tyrosine kinase is a key driver in several types of cancer. Upon activation by its ligands, RET dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell proliferation, survival, and migration. The primary pathways activated by RET include the RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[3][4][5][6]

AD57 exerts its therapeutic effect by directly inhibiting the kinase activity of RET, thereby blocking the activation of these critical downstream signaling molecules. Furthermore, its inhibitory activity against downstream kinases such as Raf, Src, and S6K provides a multi-pronged attack on the cancer cell's signaling network.



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Figure 2: **AD57** Inhibition of the RET Signaling Pathway.

Pharmacokinetics and Pharmacodynamics

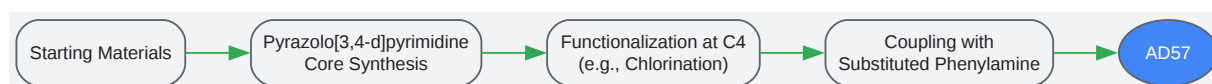
Currently, there is a lack of publicly available, detailed preclinical and clinical pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic data specifically for **AD57**. General principles of preclinical ADME studies are outlined in the literature and typically involve in vitro assays for properties like solubility, permeability, and metabolic stability, followed by in vivo studies in animal models to determine parameters such as clearance, volume of distribution, and bioavailability.[7][8][9]

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of **AD57** and for the specific kinase assays used to characterize its activity are limited. However, general methodologies for the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives and for conducting in vitro kinase inhibition assays are well-established in the scientific literature.

General Synthesis Strategy for Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives often involves a multi-step process. A common approach includes the displacement of a chlorine atom from a 4-chloropyrazolo[3,4-d]pyrimidine intermediate with various amines to introduce diversity at the N4 position.[10] Another strategy involves the reaction of a 4-aminopyrazolo[3,4-d]pyrimidine with isocyanates to form urea derivatives.[10]



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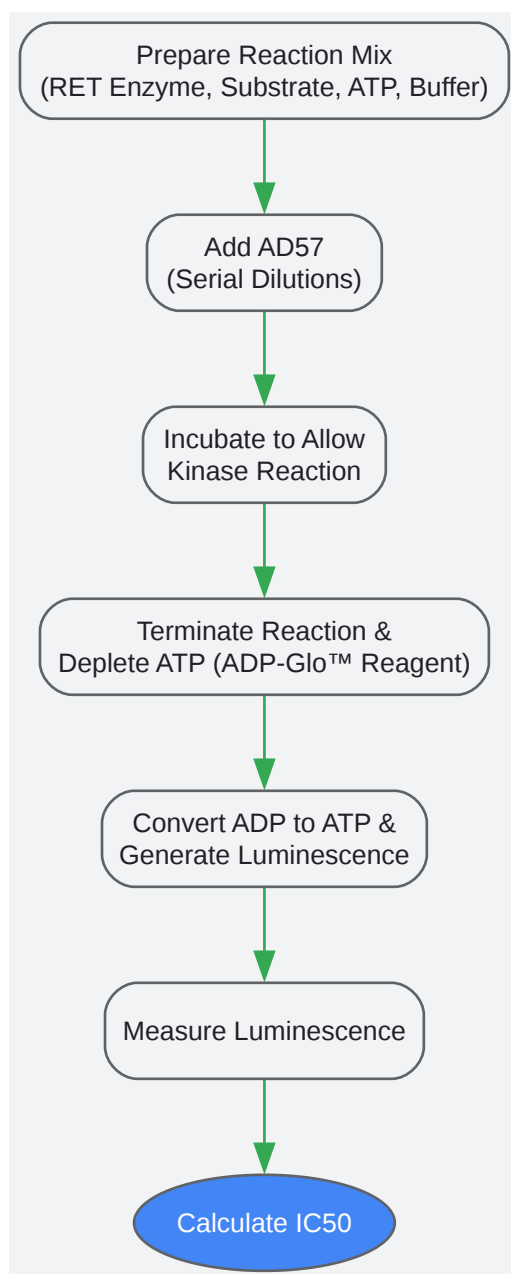
Figure 3: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidine Derivatives.

General Protocol for In Vitro RET Kinase Inhibition Assay

Several commercial kits and established protocols are available for measuring RET kinase activity and inhibition. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction as a measure of enzyme activity.

Key Steps in a Typical RET Kinase Assay:

- **Reaction Setup:** A reaction mixture is prepared containing RET kinase buffer, the purified recombinant RET enzyme, a suitable substrate peptide (e.g., IGF-1Rtide), and ATP.[\[11\]](#)
- **Inhibitor Addition:** Serial dilutions of the test compound (**AD57**) are added to the reaction wells.
- **Kinase Reaction:** The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[\[11\]](#)
- **ADP Detection:** The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- **Signal Generation:** The Kinase Detection Reagent is then added to convert the produced ADP back to ATP, which is subsequently used by a luciferase to generate a luminescent signal.[\[11\]](#)
- **Data Analysis:** The luminescence is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.



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